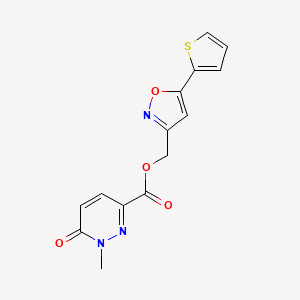
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1cc(on1)-c2cccs2 . This indicates that the molecule contains a methyl ester group (COC=O), an isoxazole ring (c1cc(on1)), and a thiophene ring (c2cccs2). Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C14H11N3O4S. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential as a drug candidate. Researchers have explored its pharmacological properties, including antimicrobial effects . Further investigations could reveal its specific targets, mechanisms of action, and potential therapeutic applications.
Anti-Inflammatory and Analgesic Properties
Given its structural resemblance to known anti-inflammatory agents, this compound may possess analgesic and anti-inflammatory properties . Researchers could explore its interactions with inflammatory pathways and evaluate its efficacy in preclinical models.
Material Science and Optoelectronics
Thiophene derivatives play a crucial role in material science. This compound’s unique structure could be harnessed for applications such as organic light-emitting diodes (OLEDs) or other optoelectronic devices . Researchers might explore its photophysical properties and compatibility with existing materials.
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-methyl-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-17-13(18)5-4-10(15-17)14(19)20-8-9-7-11(21-16-9)12-3-2-6-22-12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZQHNSEKHTDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

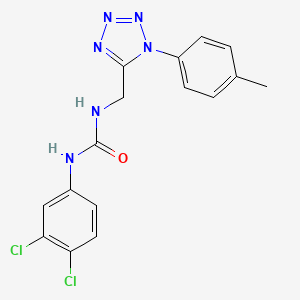
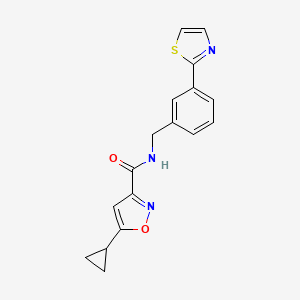

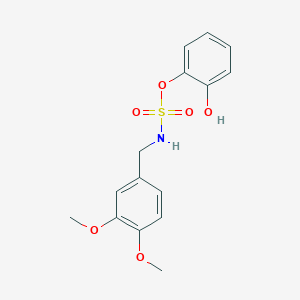
![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)
![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)
![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)
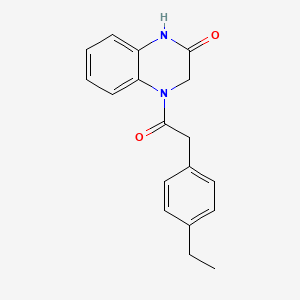
![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)